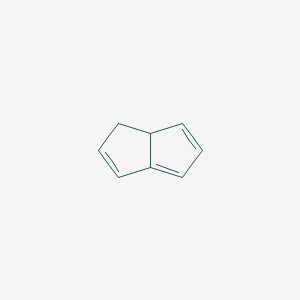
1,6a-Dihydropentalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6a-Dihydropentalene is an organic compound with the molecular formula C₈H₈. The compound is characterized by its bicyclic ring structure, which contributes to its distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,6a-Dihydropentalene can be synthesized through several methods. One common approach involves the controlled, anaerobic pyrolysis of suitable precursors such as isodicyclopentadiene . This method involves treating dihydrodicyclopentadiene with acetic anhydride and selenium dioxide, followed by dehydration over alumina at high temperatures . Another method includes the reaction of acetylene-bis(phosphonous-bisdimethylamide) with tetraphenyl-cyclopentadienone .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,6a-Dihydropentalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Substitution: Substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) and other bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo-compounds, while reduction can produce various hydrocarbon derivatives .
Scientific Research Applications
1,6a-Dihydropentalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1,6a-Dihydropentalene exerts its effects involves its interaction with various molecular targets and pathways. Its bicyclic structure allows it to participate in cycloaddition reactions, forming complex polycyclic scaffolds . These interactions are crucial for its applications in materials chemistry and dynamic combinatorial chemistry .
Comparison with Similar Compounds
Pentalene (C₈H₆): Unlike 1,6a-Dihydropentalene, pentalene is planar and exhibits anti-aromaticity.
Cyclooctatetraene (C₈H₈): This compound is flexible and non-planar, contrasting with the rigid structure of this compound.
Fulvenes: These compounds share some structural similarities but differ in their reactivity and applications.
Uniqueness: this compound’s uniqueness lies in its bicyclic structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
61771-83-3 |
|---|---|
Molecular Formula |
C8H8 |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
1,6a-dihydropentalene |
InChI |
InChI=1S/C8H8/c1-3-7-5-2-6-8(7)4-1/h1-5,8H,6H2 |
InChI Key |
QWRPWKLDIIPCSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















